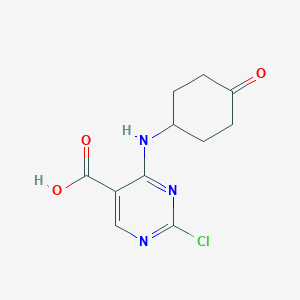
2-Chloro-4-((4-oxocyclohexyl)amino)pyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid is a synthetic organic compound with a complex structure It features a pyrimidine ring substituted with a chloro group and a carboxylic acid group, as well as an amino group attached to a cyclohexanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine core, followed by the introduction of the chloro and carboxylic acid groups. The amino group is then introduced through a nucleophilic substitution reaction with 4-oxocyclohexanone.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group in the cyclohexanone moiety to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (RSH) can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.
Applications De Recherche Scientifique
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-aminopyrimidine-5-carboxylic acid: Similar structure but lacks the cyclohexanone moiety.
4-[(4-Oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid: Similar structure but lacks the chloro group.
Uniqueness
2-Chloro-4-[(4-oxocyclohexyl)amino]-5-pyrimidinecarboxylic acid is unique due to the presence of both the chloro group and the cyclohexanone moiety. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H12ClN3O3 |
|---|---|
Poids moléculaire |
269.68 g/mol |
Nom IUPAC |
2-chloro-4-[(4-oxocyclohexyl)amino]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C11H12ClN3O3/c12-11-13-5-8(10(17)18)9(15-11)14-6-1-3-7(16)4-2-6/h5-6H,1-4H2,(H,17,18)(H,13,14,15) |
Clé InChI |
DCFSBLGMNXPKLZ-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CCC1NC2=NC(=NC=C2C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


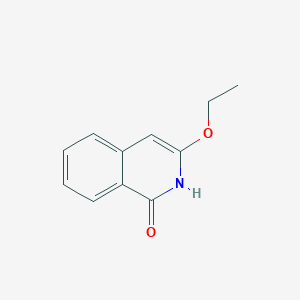
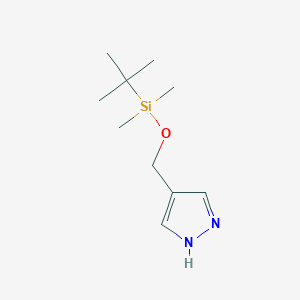
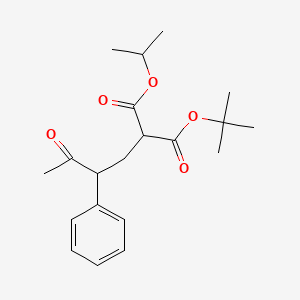
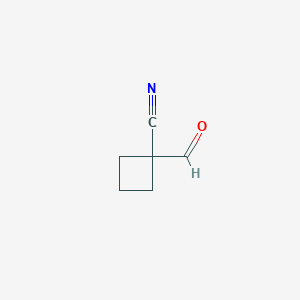
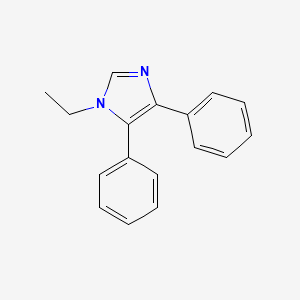
![1-(3-Phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)ethan-1-one](/img/structure/B13978167.png)
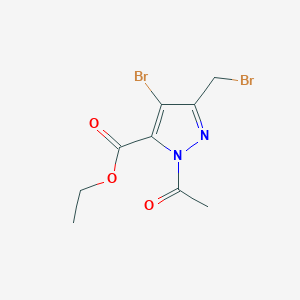

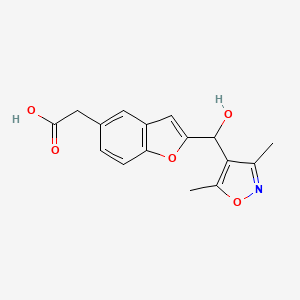
![[2-(3-Methoxy-propyl)-4-pyridinyl]-boronic acid](/img/structure/B13978189.png)
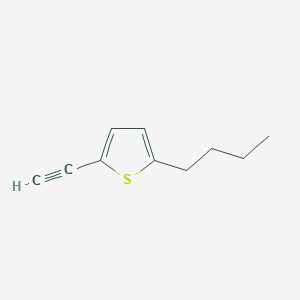
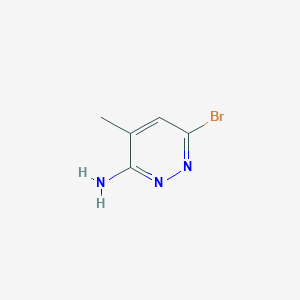
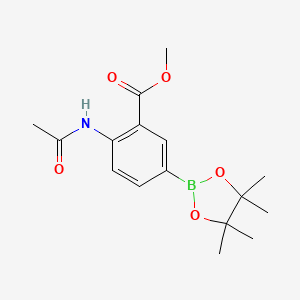
![{4-[(1-Methylethyl)amino]-5-[(methyloxy)carbonyl]-2-thienyl}boronic acid](/img/structure/B13978213.png)
